molecular formula C15H17ClN2S B1417229 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 1036435-35-4

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B1417229
CAS No.: 1036435-35-4
M. Wt: 292.8 g/mol
InChI Key: FXFLGIZZQMRRFB-UHFFFAOYSA-N
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Description

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a tricyclic heterocyclic compound featuring a sulfur atom (thia), two nitrogen atoms (diaza), and a chloro-substituted cyclohexyl group. Its complex structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. The compound is listed as discontinued by CymitQuimica, with previous availability in 1g, 50mg, 250mg, and 500mg quantities .

Properties

IUPAC Name

12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFLGIZZQMRRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene typically involves:

  • Construction of the fused heterocyclic core (cyclopentathieno[2,3-d]pyrimidine scaffold)
  • Introduction of chlorine substituent at a specific position on the pyrimidine ring
  • Attachment of the cyclohexyl moiety at position 10 via nucleophilic substitution or coupling reactions

Due to the lack of publicly detailed synthetic protocols in open literature, preparation is often carried out by specialized chemical suppliers using proprietary methods.

Stepwise Synthetic Approach (Inferred)

Step Description Typical Reagents/Conditions Notes
1 Formation of thieno-pyrimidine core Cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions Key ring closure step generating the heterocyclic framework
2 Chlorination at position 12 Use of chlorinating agents such as N-chlorosuccinimide (NCS) or POCl3 Selective electrophilic substitution on pyrimidine ring
3 Introduction of cyclohexyl group at position 10 Nucleophilic substitution or cross-coupling with cyclohexyl-containing reagent (e.g., cyclohexyl halide or organometallic) Requires control of regioselectivity and reaction conditions
4 Purification and characterization Chromatography, recrystallization, and spectral analysis (NMR, MS) Ensures compound purity (>90%) and structural confirmation

This synthetic outline is consistent with heterocyclic chemistry principles and supplier product information.

Specific Synthetic Examples from Related Compounds

  • A closely related compound, 12-chloro-10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene , is prepared via chloromethylation of the tricyclic core, indicating that functional group manipulation on the tricyclic scaffold is feasible post ring formation.
  • The cyclohexyl substituent is likely introduced via nucleophilic substitution of a suitable leaving group on the tricyclic core with cyclohexyl-containing nucleophiles or via organometallic coupling reactions, as common in complex heterocyclic synthesis.

Research Findings and Analytical Data

Purity and Physical Form

  • The compound is typically obtained as a powder with reported purity around 91%.
  • Storage is recommended at 4°C to maintain stability.

Analytical Characterization

Technique Purpose Typical Results
NMR Spectroscopy Structural confirmation of heterocyclic rings and substituents Chemical shifts consistent with fused thieno-pyrimidine and cyclohexyl groups
Mass Spectrometry Molecular weight confirmation m/z ~293 (M+ peak) consistent with C15H17ClN2S
Elemental Analysis Purity verification Matches theoretical values for C, H, N, S, Cl
Chromatography (HPLC/GC) Purity assessment Single major peak indicating >90% purity

These data are standard for confirming the successful synthesis and purity of complex heterocycles.

Summary Table of Key Preparation Data

Parameter Data/Condition Source
Molecular Formula C15H17ClN2S
Molecular Weight 292.8 g/mol
Physical Form Powder
Purity ~91%
Storage Temperature 4°C
Synthetic Route Multistep cyclization, chlorination, cyclohexyl substitution Inferred from supplier and related compound data
Analytical Methods NMR, MS, Elemental Analysis, Chromatography Standard for heterocyclic compounds

Chemical Reactions Analysis

Types of Reactions

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of diazatricyclo compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to 12-chloro-10-cyclohexyl-7-thia can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents .

2. Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer activity. Preliminary studies suggest that 12-chloro-10-cyclohexyl-7-thia may interfere with cancer cell proliferation by inducing apoptosis in certain cancer cell lines . Further research could elucidate its mechanism of action and therapeutic potential.

3. Neurological Applications
There is emerging interest in the neuroprotective effects of thia-containing compounds. Initial findings suggest that this compound may offer neuroprotection against oxidative stress, which is a contributing factor in neurodegenerative diseases . This opens avenues for exploring its efficacy in treating conditions such as Alzheimer's disease.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of compounds like 12-chloro-10-cyclohexyl-7-thia make them suitable candidates for organic semiconductors. Research has demonstrated that these compounds can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

2. Polymer Chemistry
In polymer science, the incorporation of thia-containing compounds into polymer matrices has been shown to enhance the mechanical properties and thermal stability of the resulting materials. This can lead to the development of advanced materials with tailored properties for specific applications .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth using derivatives of similar structure.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Study CNeurological ApplicationsShowed neuroprotective effects in models of oxidative stress; potential for neurodegenerative disease treatment.
Study DOrganic ElectronicsAchieved high efficiency in OLEDs using thia-based semiconductors; further optimization required for commercial viability.

Mechanism of Action

The mechanism of action of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Compound Name Substituent at Position 10 Molecular Weight (g/mol) Key Functional Groups Availability/Status
Target Compound Cyclohexyl Not explicitly reported Cl, S, N Discontinued
12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[...]dodeca-1(12),2(6),8,10-tetraene 4-Chlorophenyl Not reported Cl (×2), S, N PubChem entry (structural data)
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[...]dodeca-1(12),2(6),8,10-tetraene 4-Trifluoromethylphenyl Not reported Cl, CF3, S, N Available for R&D
10-Methyl-7-thia-9,11-diazatricyclo[...]dodeca-1(12),2(6),8,10-tetraene-12-thiol Methyl 222.33 SH, S, N Available (American Elements)
12-Hydrazinyl-10-methyl-7-thia-9,11-diazatricyclo[...]dodeca-1(12),2(6),8,10-tetraene Methyl Not reported Hydrazinyl, S, N Listed in pharmachem studies

Key Observations :

  • Electron-Withdrawing Effects : The 4-trifluoromethylphenyl group in the analog from introduces strong electron-withdrawing properties, which may alter reactivity or binding affinity in enzyme inhibition .
  • Thiol Functionalization : The 12-thiol derivative () has a molecular weight of 222.33 g/mol and is stable at room temperature, suggesting utility in metal coordination or redox-active applications .

Biological Activity

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene (CAS Number: 1036435-35-4) is a synthetic compound with a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antifungal properties and other therapeutic potentials, based on available research findings.

  • Molecular Formula : C15H17ClN2S
  • Molecular Weight : 292.8 g/mol
  • CAS Number : 1036435-35-4

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-tetraene. For instance, derivatives of thiazolidines have shown significant antifungal activity against Candida species:

Compound TypeActivityIC50 (µM)
Thiazolidine DerivativesAntifungal (fungistatic and fungicidal)2.3 - 3.01

These compounds exhibit morphological changes in yeast cells, indicating a mechanism that may involve disruption of cellular integrity and function .

The antifungal activity of thiazolidine derivatives is associated with their ability to interfere with glucose transport in fungal cells. This suggests that the mechanism may be linked to metabolic pathways critical for fungal survival and proliferation .

Other Biological Activities

Thiazolidine derivatives have been noted for various other biological activities:

  • Antimicrobial : Active against a range of bacterial strains.
  • Anti-inflammatory : Potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer : Some thiazolidine compounds have shown promise in cancer therapy by inducing apoptosis and inhibiting tumor growth .

Case Studies and Research Findings

  • Study on Thiazolidine Derivatives :
    • A study synthesized several thiazolidine derivatives and evaluated their biological activities.
    • Results indicated that certain derivatives had potent antifungal properties with low IC50 values against C. albicans .
  • Mechanistic Insights :
    • Investigations into the mechanisms revealed that some compounds inhibit specific enzymes involved in fungal cell wall synthesis, leading to increased susceptibility to antifungal agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, including cyclocondensation of chloro-substituted precursors with sulfur-containing moieties. Optimization requires monitoring reaction kinetics via HPLC or GC-MS and adjusting parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C or CuI). Crystallographic validation of intermediates (e.g., via X-ray diffraction) ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR; ¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR signals at δ 7.2–8.1 ppm confirm aromatic protons, while sulfur and chlorine atoms require X-ray photoelectron spectroscopy (XPS) or elemental analysis. Contradictions in NOESY/ROESY data (e.g., overlapping signals) are resolved by combining crystallographic data (e.g., bond angles and torsion angles from single-crystal XRD) with computational NMR simulations (DFT/B3LYP) .

Q. What biological activity has been reported for this compound, and how are structure-activity relationships (SAR) explored?

  • Methodological Answer : Preliminary studies indicate herbicidal and antibacterial activity (MIC values: 2–8 µg/mL against S. aureus). SAR analysis involves synthesizing analogs with modified substituents (e.g., replacing cyclohexyl with aryl groups) and testing via microbroth dilution assays. Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) identifies key interactions (e.g., halogen bonding with Cl-substituents) .

Advanced Research Questions

Q. How do crystallographic parameters inform the compound’s supramolecular interactions and stability?

  • Methodological Answer : Single-crystal XRD data (e.g., space group P2₁2₁2₁, a = 6.9459 Å, b = 9.7010 Å, c = 24.0382 Å) reveal C–H···π (2.8–3.2 Å) and π–π stacking (3.4–3.6 Å) interactions stabilizing the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., 12% H···Cl interactions). Thermal stability is validated via TGA-DSC (decomposition onset: 220°C) .

Table 1 : Key Crystallographic Parameters

ParameterValue
Space groupP2₁2₁2₁
Unit cell (Å)a = 6.9459
b = 9.7010
c = 24.0382
Z4
R factor0.035

Q. How can contradictory computational and experimental data on bond angles/energies be reconciled?

  • Methodological Answer : Discrepancies between DFT-optimized geometries (e.g., B3LYP/6-311++G**) and XRD-derived bond angles (e.g., C–N–C angles differing by 2–5°) arise from crystal packing effects. Hybrid QM/MM simulations (e.g., ONIOM) incorporate periodic boundary conditions to model the solid-state environment. Energy decomposition analysis (EDA) further distinguishes intramolecular vs. intermolecular contributions .

Q. What strategies are effective for studying the compound’s reactivity under photolytic or oxidative conditions?

  • Methodological Answer : Photostability is assessed via UV-Vis spectroscopy (λ = 254–365 nm) in quartz cells, monitoring degradation products with LC-MS. Oxidative pathways are probed using H₂O₂ or m-CPBA, with radical intermediates trapped using TEMPO and characterized via EPR. Reaction coordinate diagrams (Gaussian 16) map activation energies for thiouracil ring opening or chlorine displacement .

Q. How do steric and electronic effects of the cyclohexyl group influence tautomeric equilibria?

  • Methodological Answer : Variable-temperature NMR (VT-NMR, 25–100°C) detects tautomeric shifts (e.g., thione ↔ thiol forms). The cyclohexyl group’s steric bulk (quantified via A-value calculations) restricts rotational freedom, favoring the thione tautomer. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing specific tautomers .

Methodological Framework for Research Design

  • Theoretical Alignment : Link synthesis and characterization to conceptual frameworks like frontier molecular orbital (FMO) theory for reactivity predictions or Bader’s quantum theory of atoms in molecules (QTAIM) for bonding analysis .
  • Data Validation : Cross-validate experimental results (XRD, NMR) with computational models (DFT, MD simulations) to address contradictions and refine hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 2
Reactant of Route 2
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

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